molecular formula C15H16NO3P B3302085 Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- CAS No. 915376-57-7

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-

Cat. No.: B3302085
CAS No.: 915376-57-7
M. Wt: 289.27 g/mol
InChI Key: SYPSXKFLPUSGSP-UHFFFAOYSA-N
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Description

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- is a compound that features a carbazole moiety linked to a phosphonic acid group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- typically involves the reaction of 9H-carbazole with a suitable phosphonic acid derivative. One common method is the reaction of 9H-carbazole with 3-bromopropylphosphonic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbazole derivatives, phosphonic acid esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- involves its interaction with molecular targets and pathways. The carbazole moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the phosphonic acid group can chelate metal ions, enhancing its antimicrobial properties . The compound’s ability to form self-assembled monolayers on surfaces makes it useful in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- is unique due to its specific combination of a carbazole moiety and a phosphonic acid group linked by a propyl chain. This structure imparts distinct electronic and chemical properties, making it versatile for various applications .

Properties

IUPAC Name

3-carbazol-9-ylpropylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NO3P/c17-20(18,19)11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSXKFLPUSGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731199
Record name [3-(9H-Carbazol-9-yl)propyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915376-57-7
Record name [3-(9H-Carbazol-9-yl)propyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyl(TMS)-bromide (1.12 mL, 8.67 mmol) was added via syringe to a solution of diethyl 3-(9H-carbazol-9-yl)propylphosphonate (1.00 g, 2.89 mmol) in ˜20 mL dry DCM in a 50 mL rbf. The flask was greased and capped and allowed to stir for 90 minutes. The volatile organics were removed under vacuum and 30 mL of 1:1 MeOH:H2O were added. The solution turned a cloudy whitish/grey. The solvents were removed and the product recrystallized from 2:1 H2O:acetone (grey powder, 612 mg) and 1:1 H2O:MeOH (PJH-II-5c, glassy grey solid, 42 mg). Both recrystallization solvents yielded pure product. Total yield was 78%. 1H NMR (400.14 MHz, DMSO) δ 8.15 (d, J=8.00 Hz, 2H), 7.65 (d, J=8.00 Hz, 2H), 7.45 (dt, J=15.41, 1.00 Hz, 2H), 7.19 (t, J=14.81 Hz, 2H), 4.48 (t, J=13.60 Hz, 2H), 2.03-1.89 (m, 2H), 1.59-1.46 (m, 2H). 13C{1H} NMR (100.62 MHz, DMSO) δ 140.01 (2C), 125.76 (2C), 122.07 (2C), 120.33 (2C), 118.78 (2C), 108.33 (2C), 42.48 (d, J=17.31 Hz), 25.00 (d, J=137.35 Hz), 22.67 (d, J=4.13 Hz). 31P{1H} NMR (161.97 MHz, DMSO): δ 26.78. Analysis found (calculated) %: C, 62.27 (62.28); H, 5.56 (5.58); N, 4.73 (4.84). MS (FAB, m/z): 290 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 290.09405 (290.09461).
Name
Trimethylsilyl(TMS)-bromide
Quantity
1.12 mL
Type
reactant
Reaction Step One
Name
diethyl 3-(9H-carbazol-9-yl)propylphosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 62.28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5.58 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 4.84 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 290.09461 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
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Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
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Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
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Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
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Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
Reactant of Route 6
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-

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